Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Description
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 89941-55-9) is a cyclobutane-based compound with a hydroxymethyl group at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol . The compound is characterized by its strained four-membered cyclobutane ring, which influences its reactivity and physical properties. It is commonly used as a scaffold in medicinal chemistry and organic synthesis due to its functional group versatility. The purity of commercially available samples is typically ≥97% .
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXXSRNBCFGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855672 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-17-6 | |
| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photochemical Electrocyclization Starting from Methyl Coumalate
One innovative approach begins with methyl coumalate, which undergoes ultraviolet light-induced photochemical 4π electrocyclization to form a photopyrone intermediate. Subsequent reductions yield cyclobutane monocarboxylic acids, which can be esterified and functionalized further to introduce the hydroxymethyl group.
- Key steps:
- UV irradiation of methyl coumalate to form photopyrone.
- Reduction steps to open the pyrone and form cyclobutane derivatives.
- Functional group transformations to install the hydroxymethyl moiety.
This route is advantageous as it reduces the number of synthetic steps compared to classical eight-step syntheses from pentaerythritol, improving overall yield and efficiency.
Palladium-Catalyzed C–H Functionalization
Palladium(II/IV) catalysis with directing groups such as aminoquinoline has been applied to cyclobutane substrates to selectively functionalize methylene C–H bonds. This method allows direct arylation and hydroxymethylation at specific carbons of the cyclobutane ring.
- Highlights:
- High regioselectivity and diastereoselectivity.
- Use of bulky carboxylate ligands (e.g., pivalic acid) to control mono- vs. bis-functionalization.
- Mild reaction conditions with low palladium loading (as low as 1 mol%).
This approach can yield monoarylated or mono-functionalized cyclobutanes, which can be further transformed into hydroxymethyl derivatives.
Multi-Step Organometallic Synthesis via Grignard Reagents
A classical method involves starting from 3-oxocyclobutane-1-carboxylic acid, which is treated with phenylmagnesium bromide (PhMgBr) to form hydroxy-substituted cyclobutane carboxylic acids. These intermediates are then converted to esters and further functionalized.
- Procedure example:
- Reaction of 3-oxocyclobutane-1-carboxylic acid with PhMgBr in THF at 0 °C.
- Workup and extraction to isolate cis- and trans-3-hydroxy-3-phenylcyclobutane-1-carboxylic acids.
- Conversion to methyl esters via chlorination and subsequent base treatment.
- Purification by chromatography to isolate desired cyclobutane derivatives.
Though this method is more traditional, it provides a reliable route to substituted cyclobutane esters and can be adapted to introduce hydroxymethyl groups.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The photochemical approach offers a novel and concise synthesis pathway, reducing step count and improving efficiency compared to older methods starting from pentaerythritol.
- Pd-catalyzed C–H functionalization is a powerful modern tool enabling selective modification of cyclobutane rings, which can be tuned to favor mono-functionalization, critical for preparing this compound precursors.
- Organometallic routes remain valuable for their robustness and adaptability, though they may require more purification steps and careful stereochemical control.
- Optimization of solvents and additives (e.g., hexafluoro-2-propanol, pivalic acid) plays a crucial role in improving yields and selectivity in catalytic methods.
- The hydroxymethyl group introduction is often achieved by subsequent reduction or nucleophilic substitution on suitably functionalized intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Methyl 3-(carboxymethyl)cyclobutane-1-carboxylate.
Reduction: Methyl 3-(hydroxymethyl)cyclobutane-1-methanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Derivatives
Functional Group Substitutions
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1631027-18-3)
- Molecular Formula: C₇H₁₃NO₂
- Key Feature: Substitution of the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group.
- Applications : Acts as a versatile small-molecule scaffold for lab use, though commercial availability is discontinued .
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS: 1392803-31-4)
- Molecular Formula : C₇H₉F₃O₃
- Key Feature : Incorporates a trifluoromethyl (-CF₃) and hydroxyl (-OH) group at the 3-position.
- Properties : Increased lipophilicity due to the fluorine atoms; molecular weight = 198.14 g/mol. Requires storage at 2–8°C , indicating thermal instability .
Methyl 3-methylenecyclobutane-1-carboxylate (CAS: 15963-40-3)
- Molecular Formula : C₇H₁₀O₂
- Key Feature : Contains a methylene (-CH₂) group at the 3-position, introducing unsaturation.
- Applications : Used as a research compound; boiling point = 56–59°C (20 Torr) .
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 13043-49-7)
Structural and Functional Comparison Table
Biological Activity
Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a compound with significant potential in various biological and chemical applications. Its unique structure allows it to serve as a versatile building block in organic synthesis and a candidate for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound features a cyclobutane ring with a hydroxymethyl group and a carboxylate ester. The presence of these functional groups enhances its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 144.17 g/mol |
| Functional Groups | Hydroxymethyl, Ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors in biological systems. The hydroxymethyl group can form hydrogen bonds, influencing enzyme activity, while the ester group may undergo hydrolysis to release active cyclobutane derivatives. This mechanism is crucial for its potential therapeutic effects.
Drug Development
This compound has been investigated for its role in drug development due to its structural properties that allow for modifications leading to biologically active compounds. It serves as a precursor in synthesizing various pharmaceuticals targeting specific diseases.
Enzyme Interaction Studies
Research indicates that this compound can be utilized in studying enzyme-catalyzed reactions. Its ability to act as a substrate or inhibitor provides insights into metabolic pathways and enzyme mechanisms, which are essential for developing new drugs.
Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them suitable candidates for developing antibacterial agents.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential in cancer therapy.
- Immunomodulatory Effects : Research has indicated that certain modifications of the compound can influence immune responses, providing avenues for therapeutic interventions in autoimmune diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound derivatives against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial properties.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on modified derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. The IC values ranged from 5 to 15 μg/mL, indicating promising potential for further development as anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
